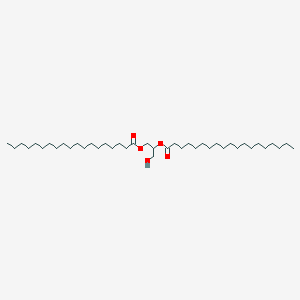

12-Dinonadecanoyl-rac-glycerol

Description

Properties

IUPAC Name |

(3-hydroxy-2-nonadecanoyloxypropyl) nonadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXQXIYZHULSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H80O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of 12-Dinonadecanoyl-rac-glycerol: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction:

12-Dinonadecanoyl-rac-glycerol is a diacylglycerol (DAG) molecule characterized by the presence of two nonadecanoic acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. While diacylglycerols as a class are well-established as critical second messengers in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC), specific information regarding the biological activity of 12-Dinonadecanoyl-rac-glycerol is not extensively documented in publicly available scientific literature. This guide aims to provide a comprehensive overview of its known attributes, inferred potential activities based on its structural characteristics, and the methodologies that would be pertinent to its study.

Chemical Structure and Properties

12-Dinonadecanoyl-rac-glycerol is composed of a glycerol molecule and two saturated fatty acids, nonadecanoic acid (C19:0).[1][2][3] The "rac" in its name indicates that it is a racemic mixture of the stereoisomers at the central carbon of the glycerol backbone.

| Property | Value | Reference |

| Molecular Formula | C41H80O5 | |

| Molecular Weight | 653.08 g/mol | |

| Structure | Diacylglycerol with two nonadecanoic acid chains | [1][2][3] |

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of 12-Dinonadecanoyl-rac-glycerol is scarce, its structural similarity to other diacylglycerols suggests a potential role in cellular signaling. Diacylglycerols are key activators of the protein kinase C (PKC) family of enzymes. The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate inositol trisphosphate (IP3) and DAG. DAG remains in the cell membrane and recruits and activates PKC, which then phosphorylates a wide array of downstream protein targets, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and inflammation.

Given that 12-Dinonadecanoyl-rac-glycerol is a DAG, it is plausible that it could mimic the function of endogenous DAGs and directly activate PKC isoforms. The specific effects would likely depend on the cell type and the specific PKC isoforms expressed.

Hypothesized Signaling Pathway of 12-Dinonadecanoyl-rac-glycerol:

Caption: Hypothesized signaling pathway for 12-Dinonadecanoyl-rac-glycerol.

Experimental Protocols for Investigating Biological Activity

To elucidate the specific biological activities of 12-Dinonadecanoyl-rac-glycerol, a series of in vitro and in cell-based assays would be required.

1. Protein Kinase C (PKC) Activation Assay:

-

Objective: To determine if 12-Dinonadecanoyl-rac-glycerol can directly activate PKC isoforms.

-

Methodology:

-

Utilize a commercially available PKC kinase activity assay kit.

-

Purified, recombinant PKC isoforms are incubated with a specific peptide substrate and ATP.

-

12-Dinonadecanoyl-rac-glycerol is added at varying concentrations to the reaction mixture.

-

The phosphorylation of the substrate is measured, typically through the detection of a fluorescent or radioactive signal.

-

A known PKC activator, such as phorbol 12-myristate 13-acetate (PMA), should be used as a positive control.

-

Experimental Workflow for PKC Activation Assay:

Caption: Workflow for determining PKC activation by 12-Dinonadecanoyl-rac-glycerol.

2. Cell-Based Assays for Downstream Effects:

-

Objective: To investigate the cellular consequences of treatment with 12-Dinonadecanoyl-rac-glycerol.

-

Methodologies:

-

Cell Proliferation Assay (e.g., MTT or BrdU assay): To assess the effect on cell growth.

-

Apoptosis Assay (e.g., Annexin V/PI staining): To determine if the compound induces programmed cell death.

-

Cytokine Release Assay (e.g., ELISA): To measure the modulation of inflammatory responses.

-

Western Blot Analysis: To probe for the phosphorylation of specific PKC substrates (e.g., MARCKS) and downstream signaling proteins (e.g., ERK, Akt).

-

Quantitative Data

As of the latest literature review, no specific quantitative data such as IC50 or EC50 values for the biological activity of 12-Dinonadecanoyl-rac-glycerol has been published. The table below is provided as a template for researchers to populate as data becomes available.

| Assay | Cell Line / System | Endpoint | EC50 / IC50 (µM) | Reference |

| PKCα Activation | Recombinant Human | Substrate Phosphorylation | - | |

| PKCβ Activation | Recombinant Human | Substrate Phosphorylation | - | |

| PKCγ Activation | Recombinant Human | Substrate Phosphorylation | - | |

| Cell Proliferation | e.g., HeLa | MTT Reduction | - | |

| Apoptosis Induction | e.g., Jurkat | Annexin V Positive Cells | - |

Conclusion

12-Dinonadecanoyl-rac-glycerol is a diacylglycerol whose specific biological functions have not yet been thoroughly investigated. Based on its chemical structure, it is a putative activator of the protein kinase C signaling pathway. Further research, employing the experimental protocols outlined in this guide, is necessary to elucidate its precise mechanism of action, identify its cellular targets, and quantify its biological effects. Such studies will be crucial in determining its potential for future applications in research and drug development.

References

The Enigmatic Activator: An In-Depth Technical Guide on the Mechanism of Action of 12-Dinonadecanoyl-rac-glycerol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental data on the mechanism of action, quantitative biological activity, and detailed signaling pathways for 12-Dinonadecanoyl-rac-glycerol. This document provides a comprehensive overview of the well-established mechanism of action for the broader class of molecules to which it belongs: diacylglycerols (DAGs). The experimental protocols and quantitative data presented herein are based on representative, well-characterized diacylglycerols and should be considered illustrative for guiding potential research on 12-Dinonadecanoyl-rac-glycerol.

Executive Summary

12-Dinonadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) composed of a glycerol backbone esterified with two nonadecanoic acid chains.[1][2][3][4] As a member of the diacylglycerol family, its mechanism of action is predicated on its role as a crucial second messenger in intracellular signaling cascades. Diacylglycerols are pivotal in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. The core of their signaling function lies in the activation of a family of serine/threonine kinases known as Protein Kinase C (PKC). This document will delineate the canonical signaling pathways involving diacylglycerols, present representative quantitative data for analogous compounds, provide detailed experimental protocols for assessing DAG-mediated signaling, and visualize these processes through structured diagrams.

Core Mechanism of Action: The Diacylglycerol-Protein Kinase C Axis

The primary mechanism of action for diacylglycerols is the activation of Protein Kinase C (PKC) isoforms.[5][6][7] In their quiescent state, most PKC isoforms reside in the cytosol. The generation of DAG within the plane of the cellular membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), initiates a cascade of events leading to PKC activation.[8][9]

The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that promotes the translocation of the kinase from the cytosol to the cell membrane.[5][6][10] This membrane recruitment is a critical step in the activation process. For conventional PKC isoforms, this process is also dependent on an increase in intracellular calcium concentrations.[7][10] Once at the membrane, PKC is fully activated and can phosphorylate a wide array of substrate proteins, thereby propagating the downstream signal.

Beyond PKC, diacylglycerols can also activate other signaling proteins, including the Protein Kinase D (PKD) family and Ras guanyl nucleotide-releasing proteins (RasGRPs), expanding the repertoire of their cellular effects.[11][12]

The Phosphatidylinositol Signaling Pathway

The generation of diacylglycerol is a key event in the phosphatidylinositol signaling pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface.

Quantitative Data for Representative Diacylglycerols

As specific quantitative data for 12-Dinonadecanoyl-rac-glycerol are unavailable, this section presents data for other well-characterized diacylglycerols to illustrate the typical potency and efficacy of this class of molecules. The activity of DAGs is often assessed by their ability to stimulate the activity of PKC isoforms.

| Diacylglycerol Analog | PKC Isoform | Assay Condition | Measured Activity/Potency | Reference |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Mixed PKC | In vitro kinase assay with lipid vesicles | Potent activator | [13] |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | Mixed PKC | In vitro kinase assay with lipid vesicles | More potent than dioleoylglycerol at 0.5 mol% | [13][14] |

| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCθ | In human skeletal muscle | Increased levels correlate with PKCθ activation | [15][16] |

| Photoswitchable DAG (PhoDAG-1) | PKCδ | HeLa cells | 3-fold increase in insulin secretion in INS-1E cells | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of diacylglycerols. These protocols can be adapted for the study of 12-Dinonadecanoyl-rac-glycerol.

In Vitro Protein Kinase C Activity Assay

This assay measures the ability of a diacylglycerol to activate PKC by quantifying the phosphorylation of a substrate peptide.

Materials:

-

Purified PKC isoform

-

Lipid vesicles (e.g., phosphatidylserine and phosphatidylcholine)

-

12-Dinonadecanoyl-rac-glycerol or other DAG

-

PKC substrate peptide (e.g., a fluorescently labeled peptide)

-

ATP

-

Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

96-well microplate

-

Plate reader capable of detecting fluorescence polarization or time-resolved fluorescence.

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, combine phosphatidylserine and phosphatidylcholine in a suitable molar ratio (e.g., 20:80).

-

Add the desired concentration of 12-Dinonadecanoyl-rac-glycerol.

-

Dry the lipids under a stream of nitrogen.

-

Resuspend the lipid film in kinase buffer by vortexing and sonication to form small unilamellar vesicles.

-

-

Set up Kinase Reaction:

-

In a 96-well plate, add the lipid vesicles, PKC substrate peptide, and purified PKC enzyme.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Measure Phosphorylation:

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Measure the fluorescence polarization or time-resolved fluorescence of the well. An increase in polarization or a change in the FRET signal indicates phosphorylation of the substrate.

-

-

Data Analysis:

-

Compare the signal from wells containing the diacylglycerol to control wells without the diacylglycerol to determine the fold activation of PKC.

-

Cellular PKC Translocation Assay

This assay visualizes the recruitment of PKC from the cytosol to the cell membrane upon treatment with a diacylglycerol.

Materials:

-

Cultured cells (e.g., HEK293T or HeLa)

-

Expression vector for a fluorescently tagged PKC isoform (e.g., PKCδ-GFP)

-

Transfection reagent

-

12-Dinonadecanoyl-rac-glycerol

-

Confocal microscope

-

Image analysis software

Procedure:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the fluorescently tagged PKC expression vector using a suitable transfection reagent.

-

Allow the cells to express the protein for 24-48 hours.

-

-

Live-Cell Imaging:

-

Mount the dish on the stage of a confocal microscope.

-

Acquire baseline images of the fluorescently tagged PKC distribution within the cells.

-

Add 12-Dinonadecanoyl-rac-glycerol (solubilized in a suitable vehicle, e.g., DMSO) to the cell culture medium.

-

Acquire a time-lapse series of images to monitor the redistribution of the fluorescently tagged PKC.

-

-

Image Analysis:

-

Quantify the fluorescence intensity in the cytosol and at the plasma membrane over time using image analysis software.

-

Calculate the ratio of membrane to cytosolic fluorescence to determine the extent and kinetics of PKC translocation.

-

Conclusion and Future Directions

12-Dinonadecanoyl-rac-glycerol, by virtue of its structure, is presumed to function as a second messenger that activates Protein Kinase C and other downstream signaling effectors. While direct experimental evidence for this specific molecule is currently lacking, the well-established role of diacylglycerols in cellular signaling provides a strong foundation for predicting its mechanism of action.

Future research should focus on empirically validating the activity of 12-Dinonadecanoyl-rac-glycerol. Key studies would include in vitro kinase assays to determine its potency and efficacy in activating various PKC isoforms, and cellular assays to confirm its ability to induce PKC translocation and downstream signaling events. Structure-activity relationship studies comparing it to other diacylglycerols with varying acyl chain lengths and saturation would also provide valuable insights into the specific role of the nonadecanoic acid moieties. Such research will be instrumental in fully elucidating the biological role of this enigmatic lipid mediator.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. aklectures.com [aklectures.com]

- 10. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,2-Dinonadecanoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,2-Dinonadecanoyl-rac-glycerol, a diacylglycerol (DAG) containing two nonadecanoic acid chains. Diacylglycerols are crucial molecules in cellular signaling and are intermediates in lipid metabolism. This document outlines a plausible synthetic route, detailed experimental protocols, and relevant biological context for researchers in drug development and lipid biochemistry.

Chemical Synthesis of 1,2-Dinonadecanoyl-rac-glycerol

The synthesis of 1,2-Dinonadecanoyl-rac-glycerol can be achieved through a multi-step chemical process involving the protection of a glycerol backbone, esterification with nonadecanoic acid, and subsequent deprotection. A common and effective strategy utilizes a protected glycerol derivative to ensure the regioselective acylation at the sn-1 and sn-2 positions.

Synthetic Strategy Overview

The proposed synthesis follows a three-step process:

-

Protection of Glycerol: The starting material, rac-glycerol, is reacted with a suitable protecting group to shield the hydroxyl groups at the 1 and 3 positions, leaving the 2-hydroxyl group free for subsequent reactions. A common protecting group for this purpose is the isopropylidene group, forming solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).

-

Esterification: The protected glycerol is then esterified with two equivalents of nonadecanoic acid. This can be achieved using various coupling agents, such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP).

-

Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired 1,2-Dinonadecanoyl-rac-glycerol.

Experimental Protocol

Step 1: Synthesis of rac-1,2-O-Isopropylideneglycerol (Solketal)

A detailed protocol for the synthesis of solketal from glycerol is a well-established procedure.

Step 2: Synthesis of 1,2-Dinonadecanoyl-3-O-isopropylidene-rac-glycerol

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| rac-1,2-O-Isopropylideneglycerol | 132.16 | 1.32 g | 0.01 |

| Nonadecanoic Acid | 298.51 | 5.97 g | 0.02 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 4.54 g | 0.022 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.24 g | 0.002 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

To a solution of rac-1,2-O-Isopropylideneglycerol (1.32 g, 0.01 mol) and nonadecanoic acid (5.97 g, 0.02 mol) in anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., argon or nitrogen), add 4-dimethylaminopyridine (0.24 g, 0.002 mol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (4.54 g, 0.022 mol) in dichloromethane (20 mL) dropwise to the cooled reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1,2-Dinonadecanoyl-3-O-isopropylidene-rac-glycerol.

Step 3: Synthesis of 1,2-Dinonadecanoyl-rac-glycerol

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-Dinonadecanoyl-3-O-isopropylidene-rac-glycerol | (Calculated from Step 2) | (Product from Step 2) | ~0.01 |

| Boric Acid | 61.83 | 1.24 g | 0.02 |

| Trimethyl borate | 103.91 | 10 mL | - |

| Methanol | 32.04 | 50 mL | - |

Procedure:

-

Dissolve the purified 1,2-Dinonadecanoyl-3-O-isopropylidene-rac-glycerol in a mixture of trimethyl borate (10 mL) and methanol (50 mL).

-

Add boric acid (1.24 g, 0.02 mol) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water (3 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1,2-Dinonadecanoyl-rac-glycerol.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/acetone).

Data Presentation

Table 1: Physicochemical Properties of 1,2-Dinonadecanoyl-rac-glycerol

| Property | Value |

| Molecular Formula | C₄₁H₈₀O₅ |

| Molecular Weight | 669.07 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents. |

Table 2: Expected Yields and Purity

| Step | Product | Theoretical Yield (g) | Expected Actual Yield (%) | Purity (by TLC/NMR) |

| 1 | rac-1,2-O-Isopropylideneglycerol | - | > 90% | > 98% |

| 2 | 1,2-Dinonadecanoyl-3-O-isopropylidene-rac-glycerol | 6.93 | 70-85% | > 95% |

| 3 | 1,2-Dinonadecanoyl-rac-glycerol | 6.69 | 80-95% | > 98% |

Visualization of Workflow and Biological Pathway

Chemical Synthesis Workflow

Caption: Chemical synthesis workflow for 1,2-Dinonadecanoyl-rac-glycerol.

Diacylglycerol Signaling Pathway: Protein Kinase C Activation

Diacylglycerols, such as 1,2-Dinonadecanoyl-rac-glycerol, are key second messengers in various cellular signaling pathways. One of the most prominent is the activation of Protein Kinase C (PKC).

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol.

12-Dinonadecanoyl-rac-glycerol: A Technical Guide to its Function as a Diacylglycerol Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Dinonadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) analog characterized by two 19-carbon saturated fatty acid (nonadecanoic acid) chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. As a member of the diacylglycerol family, it functions as a second messenger in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC) isozymes. This technical guide provides an in-depth overview of 12-Dinonadecanoyl-rac-glycerol, its biological context, and methodologies for its study. Due to a lack of specific experimental data for 12-Dinonadecanoyl-rac-glycerol, this guide will draw upon data from structurally similar long-chain saturated diacylglycerols, such as 1,2-dipalmitoyl-rac-glycerol (diC16:0) and 1,2-distearoyl-rac-glycerol (diC18:0), to provide a comprehensive understanding of its expected behavior.

Core Concepts: Diacylglycerol Signaling

Diacylglycerols are critical signaling molecules generated at the cell membrane through the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This process is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). The generated DAG, along with phosphatidylserine and, for some isoforms, calcium ions, acts as a crucial cofactor for the recruitment and activation of Protein Kinase C (PKC) at the plasma membrane. Activated PKC then phosphorylates a wide array of downstream protein substrates, leading to the regulation of diverse cellular processes including proliferation, differentiation, apoptosis, and secretion.

Beyond PKC, diacylglycerols are also known to directly activate members of the Transient Receptor Potential Canonical (TRPC) channel family, specifically TRPC3, TRPC6, and TRPC7, leading to an influx of cations, including calcium, and subsequent cellular responses.

Physicochemical and Biological Properties

Table 1: Physicochemical Properties of 12-Dinonadecanoyl-rac-glycerol and Related Analogs

| Property | 12-Dinonadecanoyl-rac-glycerol | 1,2-Dipalmitoyl-rac-glycerol | 1,2-Distearoyl-rac-glycerol |

| Molecular Formula | C41H80O5 | C35H68O5 | C39H76O5 |

| Molecular Weight | 653.07 g/mol | 568.9 g/mol | 625.0 g/mol |

| Fatty Acid Chains | 2 x C19:0 (Nonadecanoic acid) | 2 x C16:0 (Palmitic acid) | 2 x C18:0 (Stearic acid) |

| Nature | Saturated, Long-chain | Saturated, Long-chain | Saturated, Long-chain |

Table 2: Comparative Biological Activity of Long-Chain Saturated Diacylglycerol Analogs

| Parameter | Diacylglycerol Analog | Observed Effect | Reference |

| PKC Activation | 1,2-Dipalmitoyl-sn-glycerol | Did not alter cell proliferation in normal human dermal fibroblasts in vitro at doses up to 10 µg/ml.[1] | [1] |

| Tumor Promotion | 1,2-Diacylglycerols with two saturated fatty acids | Less effective in tumor promotion studies.[1] | [1] |

| Skin Irritation | Glyceryl Dilaurate (0.5%) | No skin irritation observed in human volunteers after 16 or 21 weeks of application.[1] | [1] |

Note: The biological activity of long-chain saturated DAGs like 1,2-dipalmitoyl-rac-glycerol can be less potent compared to their unsaturated counterparts in some assays, and their effectiveness can be dependent on the lipid composition and fluidity of the cell membrane.[2]

Key Signaling Pathways

Protein Kinase C (PKC) Activation Pathway

The canonical pathway for 12-Dinonadecanoyl-rac-glycerol activity is through the activation of PKC. This process involves the recruitment of PKC from the cytosol to the cell membrane where it can interact with the DAG analog.

TRPC Channel Activation Pathway

Diacylglycerol analogs can directly gate TRPC channels, leading to cation influx and subsequent cellular signaling events.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of 12-Dinonadecanoyl-rac-glycerol.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the ability of a DAG analog to activate PKC, which then phosphorylates a substrate.

Methodology:

-

Preparation of Lipid Vesicles:

-

Prepare a mixture of phosphatidylcholine (PC) and phosphatidylserine (PS) (e.g., in a 4:1 molar ratio) in chloroform.

-

Add the desired concentration of 12-Dinonadecanoyl-rac-glycerol (dissolved in chloroform) to the lipid mixture. A concentration range of 1-10 mol% is a typical starting point.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in a suitable buffer (e.g., HEPES or Tris-based buffer) by vortexing or sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the prepared lipid vesicles, a source of purified PKC (e.g., recombinant human PKCα), a peptide substrate (e.g., myelin basic protein or a specific fluorescent peptide), and a buffer containing ATP and MgCl₂.

-

For conventional PKC isoforms, include a source of Ca²⁺ (e.g., CaCl₂).

-

Initiate the reaction by adding [γ-³²P]ATP or use a non-radioactive method such as a fluorescent-based assay.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Detection of Phosphorylation:

-

Radioactive Method: Stop the reaction by adding a quench buffer (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method: Use a commercial kit that employs methods such as fluorescence polarization or specific antibodies to detect the phosphorylated substrate.

-

-

Data Analysis:

-

Calculate the specific activity of PKC in the presence of varying concentrations of 12-Dinonadecanoyl-rac-glycerol.

-

Plot the PKC activity against the DAG analog concentration to determine the EC₅₀ value.

-

Cellular PKC Translocation Assay

This cell-based assay visualizes the movement of PKC from the cytosol to the plasma membrane upon activation by a DAG analog.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa, or a neuronal cell line) on glass-bottom dishes or coverslips.

-

Transfect the cells with a plasmid encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP or PKCδ-RFP). Allow for protein expression for 24-48 hours.

-

-

Cell Treatment:

-

Replace the culture medium with a buffered saline solution (e.g., Hanks' Balanced Salt Solution).

-

Acquire baseline images of the fluorescently tagged PKC distribution in the cells using a confocal or fluorescence microscope.

-

Add 12-Dinonadecanoyl-rac-glycerol (solubilized in a suitable vehicle like DMSO, with the final concentration of DMSO kept low, e.g., <0.1%) to the cells at the desired final concentration.

-

-

Image Acquisition:

-

Acquire images at regular time intervals (e.g., every 30 seconds for 10-30 minutes) to monitor the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane and/or other cellular compartments.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time.

-

Determine the rate and extent of translocation for different concentrations of the DAG analog.

-

Calcium Imaging for TRPC Channel Activity

This assay measures changes in intracellular calcium concentration resulting from the activation of TRPC channels by a DAG analog.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture cells (e.g., HEK293 cells stably expressing a TRPC channel of interest) on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at room temperature or 37°C.[3][4]

-

Wash the cells to remove excess dye.

-

-

Fluorescence Measurement:

-

Mount the dish on a fluorescence microscope equipped for live-cell imaging and ratiometric (for Fura-2) or single-wavelength (for Fluo-4) measurements.

-

Perfuse the cells with a physiological salt solution and record the baseline fluorescence.

-

Apply 12-Dinonadecanoyl-rac-glycerol to the cells via the perfusion system.

-

-

Data Acquisition and Analysis:

-

Record the changes in fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the intracellular calcium concentration. For single-wavelength dyes, express the change in fluorescence as a relative change (ΔF/F₀).

-

Analyze the amplitude, duration, and kinetics of the calcium response induced by the DAG analog.

-

Conclusion

12-Dinonadecanoyl-rac-glycerol, as a long-chain saturated diacylglycerol analog, is a valuable tool for investigating the intricate roles of DAG-mediated signaling pathways. While specific data on this particular molecule is sparse, the established knowledge of similar DAG analogs provides a strong framework for its application in research. The experimental protocols outlined in this guide offer robust methods for characterizing its effects on PKC activation and TRPC channel gating. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of 12-Dinonadecanoyl-rac-glycerol.

References

The Role of 12-Dinonadecanoyl-rac-glycerol in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Dinonadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two 19-carbon saturated fatty acids (nonadecanoic acid). As a member of the diacylglycerol family, it is presumed to play a significant role in cell signaling, primarily through the activation of Protein Kinase C (PKC) isozymes. This technical guide provides a comprehensive overview of the putative role of 12-Dinonadecanoyl-rac-glycerol in cellular signaling cascades, drawing upon the established principles of DAG-mediated signal transduction. Due to the scarcity of direct experimental data for this specific long-chain saturated DAG, this document extrapolates from studies on analogous long-chain diacylglycerols to infer its biochemical properties, signaling functions, and potential experimental considerations.

Introduction to Diacylglycerols in Cell Signaling

Diacylglycerols are critical second messengers generated at the cell membrane in response to extracellular stimuli. The canonical pathway for DAG production involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding DAG and inositol 1,4,5-trisphosphate (IP3). DAG remains within the plane of the plasma membrane, where it recruits and activates a variety of effector proteins, most notably the Protein Kinase C (PKC) family.

The structure of the fatty acyl chains of DAG molecules can vary significantly in terms of length and saturation, which in turn influences their biophysical properties and their efficacy in activating specific downstream signaling pathways. 12-Dinonadecanoyl-rac-glycerol, with its two long, saturated nonadecanoic acid chains, is expected to have distinct effects on membrane properties and protein interactions compared to more commonly studied unsaturated or shorter-chain DAGs.

Physicochemical Properties of 12-Dinonadecanoyl-rac-glycerol

Table 1: Predicted Physicochemical Properties of 12-Dinonadecanoyl-rac-glycerol

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C41H80O4 | Based on the structure of glycerol and two nonadecanoic acid molecules. |

| Molecular Weight | 653.08 g/mol | Calculated from the molecular formula. |

| Solubility | Poorly soluble in aqueous solutions; soluble in organic solvents and lipid bilayers. | The long, saturated hydrocarbon chains confer a highly lipophilic nature. |

| Membrane Integration | Expected to readily integrate into and reside within the hydrophobic core of the plasma membrane. | As a diacylglycerol, it lacks a polar head group that would favor aqueous environments. |

| Effect on Membrane Fluidity | Likely to decrease membrane fluidity and increase lipid packing. | The long, saturated acyl chains can pack tightly together, increasing the order of the lipid bilayer. |

The Canonical Diacylglycerol Signaling Pathway

The primary role of diacylglycerols in cell signaling is the activation of Protein Kinase C. This process is initiated by the recruitment of PKC from the cytosol to the plasma membrane.

Upon generation, 12-Dinonadecanoyl-rac-glycerol would increase the local concentration of DAG in the plasma membrane. This recruits PKC isozymes, which possess a conserved C1 domain that specifically recognizes and binds to diacylglycerols. This binding event, often in conjunction with an increase in intracellular calcium concentration stimulated by IP3, leads to a conformational change in PKC, exposing its catalytic kinase domain and resulting in its activation. The activated PKC can then phosphorylate a wide array of downstream target proteins, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and secretion.

The C1 Domain: The Diacylglycerol Receptor

The C1 domain is a cysteine-rich zinc-finger motif found in PKC isozymes and other signaling proteins. It serves as the primary binding site for diacylglycerols and their functional analogs, the phorbol esters. The binding of DAG to the C1 domain is a critical step in the membrane recruitment and activation of PKC.

An In-depth Technical Guide on the Activation of Protein Kinase C by Diacylglycerol Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic requested was "12-Dinonadecanoyl-rac-glycerol". Extensive searches did not yield information on a compound with this specific name, suggesting it may be a non-standard nomenclature. This guide will therefore focus on a well-characterized, cell-permeant diacylglycerol (DAG) analog, 1,2-dioctanoyl-sn-glycerol (DOG or DiC8) , to explore the principles of Protein Kinase C (PKC) activation.

Introduction to Protein Kinase C and Diacylglycerol Signaling

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, gene expression, and apoptosis.[1][2] The activation of PKC is intricately linked to the generation of second messengers, most notably diacylglycerol (DAG) and intracellular calcium (Ca²⁺).[3][4]

PKC isoforms are broadly categorized into three subfamilies based on their activation requirements:[1][5]

-

Conventional PKCs (cPKCs): (α, βI, βII, γ) Require both DAG and Ca²⁺ for activation.

-

Novel PKCs (nPKCs): (δ, ε, η, θ) Require DAG but are independent of Ca²⁺.

-

Atypical PKCs (aPKCs): (ζ, ι/λ) Are independent of both DAG and Ca²⁺ for their activation.

Endogenous DAG is produced at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), an event often triggered by growth factor or G-protein coupled receptor stimulation.[4] Synthetic, cell-permeant DAG analogs like 1,2-dioctanoyl-sn-glycerol (DOG) are invaluable tools for directly studying the activation and downstream effects of PKC.

Mechanism of PKC Activation by 1,2-Dioctanoyl-sn-glycerol

The activation of conventional and novel PKC isoforms is a multi-step process that involves translocation from the cytosol to cellular membranes.[6] DOG, by mimicking endogenous DAG, plays a central role in this process.

-

Initial Membrane Targeting (for cPKCs): An increase in intracellular Ca²⁺ concentration causes the C2 domain of cPKCs to bind to anionic phospholipids, such as phosphatidylserine, in the plasma membrane. This initial interaction tethers the enzyme to the membrane.[4]

-

C1 Domain Engagement: The C1 domain of both cPKCs and nPKCs contains a conserved cysteine-rich region that directly binds DAG (or DOG).[7] This binding event is critical for stabilizing the association of PKC with the membrane.

-

Conformational Change and Activation: The binding of DOG to the C1 domain induces a significant conformational change in the PKC molecule. This change relieves the autoinhibition imposed by a pseudosubstrate sequence located in the regulatory domain, which in the inactive state blocks the substrate-binding site of the kinase domain.[7]

-

Substrate Phosphorylation: With the active site now accessible, PKC can phosphorylate its target substrates on serine or threonine residues, propagating the signal downstream.

The activation process is often visualized as the translocation of PKC from the soluble cytosolic fraction to the membrane-bound particulate fraction of the cell.[8][9]

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Story of 12-Dinonadecanoyl-rac-glycerol: A Technical Overview of a Structurally Simple, Yet Undocumented Diacylglycerol

A deep dive into the scientific literature and historical records reveals a surprising void in the discovery and history of 12-Dinonadecanoyl-rac-glycerol. Despite its straightforward chemical structure—a glycerol backbone esterified with two 19-carbon nonadecanoic acid chains—its origins and specific biological investigations remain largely unchronicled in publicly accessible scientific databases. This technical guide, therefore, pivots to a broader examination of the class of molecules to which it belongs: diacylglycerols (DAGs). By understanding the general principles of DAG discovery, synthesis, and biological function, researchers, scientists, and drug development professionals can better contextualize the potential roles and applications of lesser-known lipids like 12-Dinonadecanoyl-rac-glycerol.

While specific quantitative data and detailed experimental protocols for 12-Dinonadecanoyl-rac-glycerol are not available, this guide will provide a comprehensive overview of the synthesis and signaling pathways of diacylglycerols in general, fulfilling the core requirements for a foundational understanding.

General Principles of Diacylglycerol Synthesis

Diacylglycerols are key intermediates in lipid metabolism and crucial signaling molecules.[1] Their synthesis in cells occurs primarily through two main pathways: the de novo pathway and the hydrolysis of phospholipids.

The De Novo Synthesis Pathway (Kennedy Pathway)

The de novo synthesis of DAG, also known as the Kennedy pathway, is a fundamental process for the production of triacylglycerols and phospholipids.[2][3] This pathway begins with glycerol-3-phosphate and involves a series of enzymatic reactions:

-

Acylation of Glycerol-3-Phosphate: The pathway is initiated by the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid (LPA).

-

Acylation of Lysophosphatidic Acid: Subsequently, lysophosphatidic acid acyltransferase (LPAT) acylates the sn-2 position of LPA to yield phosphatidic acid (PA).[2]

-

Dephosphorylation of Phosphatidic Acid: The final step in DAG formation via this pathway is the dephosphorylation of phosphatidic acid by phosphatidic acid phosphatase (PAP), which yields 1,2-diacyl-sn-glycerol.[2]

Hydrolysis of Phospholipids

A major pathway for the generation of DAG as a second messenger in cellular signaling is the hydrolysis of membrane phospholipids.[3] This process is primarily mediated by the enzyme Phospholipase C (PLC). Upon activation by various extracellular stimuli, PLC cleaves the phosphodiester bond of phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), to generate two second messengers: inositol trisphosphate (IP3) and diacylglycerol.[4]

The Role of Diacylglycerol in Cellular Signaling

Diacylglycerol is a critical second messenger that activates a variety of downstream signaling pathways, influencing numerous cellular processes such as cell proliferation, differentiation, and apoptosis.[5][6] One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC).

Upon its generation at the plasma membrane, DAG recruits and activates members of the PKC family of serine/threonine kinases. This activation is a key event in signal transduction. Activated PKC then phosphorylates a wide range of target proteins, leading to a cascade of cellular responses.

Physicochemical Properties of Long-Chain Diacylglycerols

While specific data for 12-Dinonadecanoyl-rac-glycerol is unavailable, the physicochemical properties of long-chain diacylglycerols are influenced by the length and saturation of their fatty acid chains. Generally, longer and more saturated fatty acid chains lead to higher melting points and a more ordered, crystalline structure at physiological temperatures.[7][8] These properties are crucial for their incorporation into cellular membranes and their interaction with other lipids and proteins.

Conclusion

The history and discovery of 12-Dinonadecanoyl-rac-glycerol remain obscure within the scientific literature. Its existence is primarily noted in the catalogs of chemical suppliers, suggesting its potential use as a research chemical or an intermediate in the synthesis of more complex lipids. For researchers and drug development professionals, the lack of specific data on this molecule necessitates a reliance on the well-established principles of diacylglycerol chemistry and biology. A thorough understanding of the general synthesis and signaling pathways of DAGs provides a robust framework for investigating the potential properties and functions of undocumented lipids like 12-Dinonadecanoyl-rac-glycerol. Future research may yet uncover the specific context for its synthesis and its unique biological roles.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The physical properties of glycosyl diacylglycerols. Calorimetric, X-ray diffraction and Fourier transform spectroscopic studies of a homologous series of 1,2-di-O-acyl-3-O-(beta-D-galactopyranosyl)-sn-glycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

12-Dinonadecanoyl-rac-glycerol suppliers and commercial availability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, relevant experimental protocols, and biological context of 12-Dinonadecanoyl-rac-glycerol. This diacylglycerol (DAG) analogue is a valuable tool for researchers studying lipid signaling, particularly pathways involving protein kinase C (PKC).

Commercial Availability and Suppliers

12-Dinonadecanoyl-rac-glycerol (CAS No. 140456-19-5) is available from a limited number of specialized chemical suppliers. The following tables summarize the available information on suppliers and product specifications. Researchers are advised to contact the suppliers directly for the most current information, including purity, availability, and pricing.

Table 1: Known Suppliers of 12-Dinonadecanoyl-rac-glycerol

| Supplier | Product Name | Catalog Number | Website |

| MedChemExpress | 12-Dinonadecanoyl-rac-glycerol | HY-145541 | --INVALID-LINK-- |

| Cayman Chemical | 1,2-Dinonadecanoyl-rac-glycerol | 27009 | --INVALID-LINK-- |

| Shanghai Amole Biotechnology Co., Ltd. | 1,2-Dinonadecanoin | Not available |

Table 2: Product Specifications (Based on Available Information)

| Parameter | MedChemExpress | Cayman Chemical |

| CAS Number | 140456-19-5 | 140456-19-5 |

| Molecular Formula | C41H80O5 | Not specified |

| Molecular Weight | 653.07 | Not specified |

| Purity | >98% (Contact for specific batch data) | Not specified (Contact for specific batch data) |

| Physical State | Solid (Contact for details) | Not specified (Contact for details) |

| Storage | Recommended to store as specified on the Certificate of Analysis. | -20°C |

Biological Context: Diacylglycerol Signaling

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways. Their primary role is the activation of protein kinase C (PKC) isoforms, which in turn phosphorylate a wide array of downstream targets, leading to diverse physiological responses. The general mechanism of DAG-mediated signaling is initiated by the hydrolysis of membrane phospholipids by phospholipases.

General Diacylglycerol Signaling Pathway

The following diagram illustrates the canonical pathway of diacylglycerol generation and its subsequent activation of Protein Kinase C.

Figure 1. Canonical Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is a general method for extracting lipids, including diacylglycerols, from cells or tissues.

Materials:

-

Biological sample (cell pellet or tissue)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass homogenization tubes

-

Centrifuge

-

Nitrogen gas stream

-

Appropriate solvent for resuspension (e.g., chloroform/methanol mixture)

Procedure:

-

Homogenization: Homogenize the cell pellet or tissue sample in a 2:1 (v/v) mixture of chloroform:methanol. The final volume of the solvent should be approximately 20 times the volume of the sample.

-

Agitation: Agitate the homogenate on a shaker at room temperature for 15-20 minutes.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase will contain the lipids.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Resuspension: Resuspend the dried lipid extract in a suitable solvent for downstream analysis.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring the activation of PKC by a diacylglycerol.

Materials:

-

Purified PKC enzyme

-

12-Dinonadecanoyl-rac-glycerol

-

Phosphatidylserine (PS)

-

ATP (containing γ-³²P-ATP for radioactive detection, or use a non-radioactive kit)

-

PKC substrate peptide

-

Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Stop solution (e.g., EDTA solution)

-

Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

-

Scintillation counter (for radioactive assay) or appropriate plate reader (for non-radioactive assay)

Procedure:

-

Lipid Vesicle Preparation:

-

In a glass tube, mix 12-Dinonadecanoyl-rac-glycerol and phosphatidylserine in the desired molar ratio in an organic solvent (e.g., chloroform).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in kinase buffer by vortexing or sonication to form lipid vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.

-

Initiate the reaction by adding ATP (containing the label).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

-

Stopping the Reaction: Terminate the reaction by adding a stop solution.

-

Detection of Phosphorylation:

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. Alternatively, use a commercial non-radioactive PKC assay kit and follow the manufacturer's instructions for detection.

-

Experimental Workflow for Studying DAG-Mediated Cellular Effects

The following diagram outlines a typical workflow for investigating the cellular effects of a diacylglycerol like 12-Dinonadecanoyl-rac-glycerol.

Methodological & Application

Application Notes and Protocols: 12-Dinonadecanoyl-rac-glycerol in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Dinonadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) analogue. Diacylglycerols are crucial second messengers in cellular signaling, primarily known for their role in activating Protein Kinase C (PKC) isoforms. The specific acyl chain composition of DAG molecules can influence their binding affinity and activation potential for different PKC isoforms, making specific DAG analogues like 12-Dinonadecanoyl-rac-glycerol valuable tools for studying PKC-dependent signaling pathways and for the development of novel therapeutics targeting these pathways.

These application notes provide an overview of the primary in vitro applications of 12-Dinonadecanoyl-rac-glycerol, with a focus on PKC activation assays. Detailed protocols and guidance on data interpretation are included to facilitate the use of this compound in a research setting.

Primary In Vitro Application: Protein Kinase C (PKC) Activation

The principal in vitro application of 12-Dinonadecanoyl-rac-glycerol is the activation of Protein Kinase C (PKC). PKC enzymes are a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression. The activation of conventional (cPKC) and novel (nPKC) isoforms is dependent on the binding of diacylglycerol to their C1 domain.

The long saturated acyl chains of 12-Dinonadecanoyl-rac-glycerol suggest that it may exhibit differential activation of various PKC isoforms. The affinity and activation potency of DAGs are influenced by the length and degree of saturation of their fatty acid chains. Therefore, 12-Dinonadecanoyl-rac-glycerol is a useful tool for investigating the isoform-specific functions of PKC.

Experimental Data Summary

While specific quantitative data for the activation of PKC isoforms by 12-Dinonadecanoyl-rac-glycerol is not extensively available in the public domain and would need to be determined empirically, the following table provides a template for the types of data that should be generated. For comparative purposes, representative data for other diacylglycerol analogues are often presented in scientific literature.

| PKC Isoform | EC50 (µM) for Activation | Maximum Activation (% of control) | Notes |

| PKCα | User-determined | User-determined | Expected to be a target. |

| PKCβI | User-determined | User-determined | Expected to be a target. |

| PKCβII | User-determined | User-determined | Expected to be a target. |

| PKCγ | User-determined | User-determined | Expected to be a target. |

| PKCδ | User-determined | User-determined | Expected to be a target. |

| PKCε | User-determined | User-determined | Expected to be a target. |

| PKCη | User-determined | User-determined | Expected to be a target. |

| PKCθ | User-determined | User-determined | Expected to be a target. |

Note: The EC50 values should be determined by performing dose-response experiments for each purified PKC isoform.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a general method for measuring the activity of purified PKC isoforms in response to 12-Dinonadecanoyl-rac-glycerol. This assay is based on the phosphorylation of a specific substrate by the activated kinase.

Materials:

-

Purified recombinant PKC isoforms (e.g., PKCα, β, γ, δ, ε)

-

12-Dinonadecanoyl-rac-glycerol

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., Ac-MBP(4-14) or a fluorescently labeled substrate)

-

[γ-³²P]ATP or a non-radioactive ATP source for fluorescence/luminescence-based assays

-

Kinase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA) or phosphocellulose paper for radioactive assays

-

Scintillation counter or a microplate reader for non-radioactive assays

Procedure:

-

Lipid Vesicle Preparation:

-

Prepare a mixture of phosphatidylserine (PS) and 12-Dinonadecanoyl-rac-glycerol in chloroform in a glass tube. A typical molar ratio is 4:1 (PS:DAG).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Resuspend the lipid film in Kinase Assay Buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube or a well of a microplate, add the following components in order:

-

Kinase Assay Buffer

-

Lipid vesicles (containing PS and 12-Dinonadecanoyl-rac-glycerol)

-

PKC substrate peptide

-

Purified PKC isoform

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Stopping the Reaction and Detection:

-

For Radioactive Assays:

-

Stop the reaction by adding an equal volume of ice-cold 20% TCA.

-

Spot the mixture onto phosphocellulose paper discs.

-

Wash the discs extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For Non-Radioactive Assays (e.g., ADP-Glo™ Kinase Assay):

-

Follow the manufacturer's instructions to stop the reaction and measure the generated signal (luminescence or fluorescence).

-

-

-

Data Analysis:

-

Calculate the specific activity of the PKC isoform in the presence of different concentrations of 12-Dinonadecanoyl-rac-glycerol.

-

Plot the kinase activity against the concentration of 12-Dinonadecanoyl-rac-glycerol to determine the EC50 value.

-

Workflow for In Vitro PKC Activity Assay

Caption: Workflow for determining PKC activity in response to 12-Dinonadecanoyl-rac-glycerol.

Signaling Pathway

Canonical PKC Activation Pathway

12-Dinonadecanoyl-rac-glycerol mimics the action of endogenously produced diacylglycerol. The canonical signaling pathway leading to PKC activation is initiated by the stimulation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and the subsequent increase in intracellular calcium concentration, along with the presence of DAG at the membrane, synergistically activates conventional PKC isoforms. Novel PKC isoforms are activated by DAG alone.

Caption: Simplified signaling pathway for PKC activation by diacylglycerol analogues.

Application Notes and Protocols for 12-Dinonadecanoyl-rac-glycerol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Dinonadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) containing two 19-carbon saturated fatty acid (nonadecanoic acid) chains.[1] Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of protein kinase C (PKC) isoforms.[2][3] The activation of PKC by DAG triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.[3][4]

The presence of long, saturated fatty acid chains in 12-Dinonadecanoyl-rac-glycerol suggests that its effects on cellular membranes and signaling may differ from those of DAGs with shorter or unsaturated fatty acids. The composition of the fatty acid chains in DAGs can influence their signaling properties and metabolism.[5][6] These application notes provide a generalized framework for the use of 12-Dinonadecanoyl-rac-glycerol in cell culture, including protocols for its preparation, application to cells, and methods for assessing its biological effects.

Disclaimer: The following protocols and data are provided as a general guide. Specific experimental conditions, including cell type, concentration of 12-Dinonadecanoyl-rac-glycerol, and incubation times, should be optimized for each specific research application. The quantitative data presented are hypothetical and intended for illustrative purposes.

Data Presentation

Table 1: Hypothetical Dose-Response of 12-Dinonadecanoyl-rac-glycerol on Cell Proliferation

| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 5.2 |

| 1 | 98.6 | 4.8 |

| 5 | 95.2 | 5.5 |

| 10 | 88.4 | 6.1 |

| 25 | 75.1 | 7.3 |

| 50 | 62.8 | 8.0 |

| 100 | 45.3 | 9.2 |

Table 2: Hypothetical Effect of 12-Dinonadecanoyl-rac-glycerol on PKC Downstream Target Phosphorylation

| Treatment | Duration | Relative Phospho-MARCKS (Normalized to Total MARCKS) | Standard Deviation |

| Vehicle Control | 30 min | 1.0 | 0.15 |

| 12-Dinonadecanoyl-rac-glycerol (25 µM) | 5 min | 1.8 | 0.21 |

| 12-Dinonadecanoyl-rac-glycerol (25 µM) | 15 min | 3.5 | 0.35 |

| 12-Dinonadecanoyl-rac-glycerol (25 µM) | 30 min | 2.9 | 0.28 |

| PKC Inhibitor + 12-Dinonadecanoyl-rac-glycerol (25 µM) | 30 min | 1.2 | 0.18 |

Experimental Protocols

Protocol 1: Preparation of 12-Dinonadecanoyl-rac-glycerol Stock Solution

-

Objective: To prepare a stock solution of 12-Dinonadecanoyl-rac-glycerol for use in cell culture experiments. Due to its lipophilic nature, a solvent such as dimethyl sulfoxide (DMSO) is recommended.

-

Materials:

-

12-Dinonadecanoyl-rac-glycerol (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of 12-Dinonadecanoyl-rac-glycerol powder into a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

To aid in dissolution, gently warm the solution to 37°C for 5-10 minutes and vortex thoroughly until the powder is completely dissolved.[7]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protocol 2: Cell Treatment and Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of 12-Dinonadecanoyl-rac-glycerol on cell proliferation.

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

12-Dinonadecanoyl-rac-glycerol stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of the 12-Dinonadecanoyl-rac-glycerol stock solution in complete cell culture medium to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest treatment concentration).

-

Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of 12-Dinonadecanoyl-rac-glycerol or the vehicle control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Protocol 3: Western Blot Analysis of PKC Downstream Target Phosphorylation

-

Objective: To determine if 12-Dinonadecanoyl-rac-glycerol activates PKC by assessing the phosphorylation status of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).

-

Materials:

-

Cells of interest

-

6-well cell culture plates

-

12-Dinonadecanoyl-rac-glycerol stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MARCKS and anti-total-MARCKS)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of 12-Dinonadecanoyl-rac-glycerol or vehicle control for various time points (e.g., 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MARCKS for normalization.

-

Visualizations

Caption: Hypothetical signaling pathway of 12-Dinonadecanoyl-rac-glycerol.

Caption: General experimental workflow for cell-based assays.

References

- 1. mdpi.com [mdpi.com]

- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pnas.org [pnas.org]

- 6. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A diacylglycerol photoswitching protocol for studying TRPC channel functions in mammalian cells and tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 12-Dinonadecanoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction to 12-Dinonadecanoyl-rac-glycerol

12-Dinonadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) molecule containing two 19-carbon saturated fatty acid chains (nonadecanoic acid) attached to a glycerol backbone at the sn-1 and sn-2 positions. As a diacylglycerol, it is a crucial second messenger in a variety of cellular signaling pathways. The primary and most studied role of DAGs is the activation of Protein Kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[1][2]

The long, saturated acyl chains of 12-Dinonadecanoyl-rac-glycerol suggest it would be incorporated into cellular membranes, where it can interact with and activate target proteins. Its synthetic nature and defined chemical structure make it a valuable tool for in vitro and cell-based assays aimed at elucidating the roles of DAGs in signaling and for screening potential modulators of the DAG-PKC pathway.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of 12-Dinonadecanoyl-rac-glycerol is provided in the table below. This information is essential for the proper handling, storage, and use of the compound in experimental settings.

| Property | Value | Reference |

| Synonyms | 1,2-Dinonadecanoin, DG(19:0/19:0/0:0) | [3] |

| CAS Number | 140456-19-5 | [4] |

| Molecular Formula | C41H80O5 | [3] |

| Molecular Weight | 653.07 g/mol | [3] |

| Purity | >98% | [3] |

| Physical State | Solid | |

| Storage Conditions | Store at -20°C (Freezer) | [3] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. For aqueous solutions, it is recommended to first dissolve in an organic solvent before dilution in an aqueous buffer. |

Core Applications in Research

12-Dinonadecanoyl-rac-glycerol is primarily utilized as a tool to investigate cellular processes regulated by diacylglycerol signaling. Its main applications include:

-

Activation of Protein Kinase C (PKC): As a stable, cell-permeable analog of endogenous DAG, it can be used to directly activate conventional and novel PKC isoforms in both in vitro kinase assays and in cell culture experiments.[5]

-

Substrate for Diacylglycerol Kinase (DGK): It serves as a substrate for DGK, an enzyme that phosphorylates DAG to produce phosphatidic acid (PA), another important lipid second messenger.[3][4] Assays using this molecule can help in the characterization of DGK activity and the screening of DGK inhibitors.

-

Elucidation of DAG-Mediated Signaling Pathways: By introducing a known concentration of this specific DAG, researchers can study the downstream effects of PKC activation or PA production in a controlled manner.[2]

Signaling Pathway

12-Dinonadecanoyl-rac-glycerol, as a diacylglycerol, plays a central role in the phosphoinositide signaling pathway. The diagram below illustrates its position and key interactions.

Experimental Protocols

The following are detailed protocols for key experiments involving 12-Dinonadecanoyl-rac-glycerol.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activity of purified PKC enzymes using 12-Dinonadecanoyl-rac-glycerol as an activator. The assay is based on the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.[6][7]

Materials:

-

Purified PKC isoform

-

12-Dinonadecanoyl-rac-glycerol

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., QKRPSQRSKYL)[6]

-

[γ-³²P]ATP

-

Assay Dilution Buffer (ADB): 20 mM HEPES, pH 7.4, with appropriate concentrations of MgCl₂, CaCl₂, and DTT.

-

Lipid Activator Solution: Prepare a mixture of 12-Dinonadecanoyl-rac-glycerol and PS in a suitable solvent (e.g., chloroform), evaporate the solvent under nitrogen, and resuspend in ADB by sonication to form liposomes.

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare Lipid Activator: Mix 12-Dinonadecanoyl-rac-glycerol and phosphatidylserine to achieve desired final concentrations (e.g., 100 µM DAG and 400 µM PS). After resuspension in ADB, sonicate on ice until the solution is clear.[6]

-

Reaction Setup: In a microcentrifuge tube on ice, add the following in order:

-

10 µL Substrate Cocktail (containing PKC substrate peptide and ADB)

-

10 µL Inhibitor or Vehicle Control

-

10 µL Lipid Activator Solution

-

10 µL Purified PKC enzyme (25-100 ng)

-

-

Initiate Reaction: Start the kinase reaction by adding 10 µL of Mg²⁺/[γ-³²P]ATP mixture.

-

Incubation: Gently vortex the tubes and incubate at 30°C for 10-20 minutes. The incubation time should be within the linear range of the assay.[6]

-

Stop Reaction and Spot: Stop the reaction by placing the tubes on ice. Spot 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

-

Washing: Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[6]

-

Scintillation Counting: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: In Vitro Diacylglycerol Kinase (DGK) Activity Assay

This protocol measures the activity of DGK by quantifying the conversion of 12-Dinonadecanoyl-rac-glycerol to phosphatidic acid using radiolabeled ATP.[4]

Materials:

-

Purified or immunoprecipitated DGK enzyme

-

12-Dinonadecanoyl-rac-glycerol

-

[γ-³²P]ATP

-

Kinase Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

-

Detergent (e.g., octylglucoside) for micelle-based assay or pre-formed liposomes.

-

Reaction Stop Solution: Chloroform:Methanol:HCl (100:200:2, v/v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC Mobile Phase: Chloroform:Methanol:Acetic Acid (65:15:5, v/v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Substrate Preparation: Prepare a solution of 12-Dinonadecanoyl-rac-glycerol in the kinase assay buffer containing a detergent to form micelles, or incorporate it into liposomes.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Kinase Assay Buffer

-

DGK enzyme preparation

-

12-Dinonadecanoyl-rac-glycerol substrate solution

-

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Lipid Extraction: Stop the reaction by adding the Reaction Stop Solution, followed by chloroform and water to separate the phases. Vortex and centrifuge to separate the organic and aqueous layers.

-

TLC Separation: Carefully collect the lower organic phase, dry it under nitrogen, and resuspend in a small volume of chloroform:methanol (2:1). Spot the lipid extract onto a TLC plate.

-

Chromatography: Develop the TLC plate in the mobile phase until the solvent front is near the top.

-

Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled phosphatidic acid. The amount of radioactivity in the PA spot corresponds to the DGK activity.

Experimental Workflow and Data Presentation

The workflow for a typical experiment, such as screening for PKC inhibitors using 12-Dinonadecanoyl-rac-glycerol, is depicted below.

References

Application Notes and Protocols for the Dissolution of 12-Dinonadecanoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals